N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride
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Overview
Description
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride is a complex organic compound characterized by the presence of an adamantyl group, a phenyl ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride typically involves the adamantylation of aromatic substrates. One common method includes the reaction of 1-chloroadamantane with phenyl isonicotinamide in the presence of a suitable catalyst such as aluminum chloride (AlCl3) or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and selectivity .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors and advanced catalytic systems to achieve high throughput. The reaction conditions are carefully monitored to maintain the desired product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The adamantyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl phenyl oxides, while reduction can produce adamantyl phenyl amines .
Scientific Research Applications
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride stands out due to its unique combination of an adamantyl group and an isonicotinamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H25ClN2O2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c25-21(18-5-7-24(26)8-6-18)23-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,23,25);1H |
InChI Key |
FXLPGOMPRYOMIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=[N+](C=C5)[O-].Cl |
Origin of Product |
United States |
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